

Introduction to Bromoethane-13C2 as an Ethylating Agent

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Compound of Interest

Compound Name: Bromoethane-13C2

CAS No.: 34189-75-8

Cat. No.: B1339984

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Technical Guide for Drug Development & Metabolomics

Executive Summary

Bromoethane-13C2 (Ethyl-1,2-13C2 bromide) is a high-precision alkylating reagent utilized primarily in the synthesis of stable isotope-labeled internal standards (SIL-IS) and metabolic tracers. Unlike deuterated analogs (

-bromoethane), which may suffer from deuterium-hydrogen exchange or chromatographic isotope effects, the

-ethyl label provides a robust, chemically identical tag with a distinct mass shift (+2 Da) and unique NMR spectral signatures.

This guide details the physicochemical profile, mechanistic applications, and validated protocols for deploying **Bromoethane-13C2** in pharmaceutical research.

Chemical Profile & Stability

Identity & Physical Properties^{[1][2]}

- Chemical Name: **Bromoethane-13C2** (Ethyl-13C2 bromide)
- CAS Number: 34189-75-8[3]
- Formula:
- Molecular Weight: ~110.95 g/mol (vs. 108.97 for natural abundance)

Property	Value	Operational Note
Boiling Point	37–40 °C	High Volatility Risk. Must be handled in chilled vessels.
Density	~1.487 g/mL	Denser than water; forms bottom layer in aqueous extractions.
Isotopic Purity	≥ 99 atom % 13C	Ensures minimal contribution to M+0/M+1 background signal.
Mass Shift	+2.0067 Da	Clean separation in High-Res MS (HRMS).

Stability vs. Deuterium The carbon-carbon bond in the ethyl group is non-exchangeable under physiological conditions. In contrast, deuterium labels on alkyl chains can occasionally undergo metabolic swapping (H/D exchange) or exhibit the Kinetic Isotope Effect (KIE), altering the drug's metabolic rate.

labeling avoids these artifacts, making it the "Gold Standard" for DMPK (Drug Metabolism and Pharmacokinetics) studies.

Mechanistic Applications

Nucleophilic Substitution ()

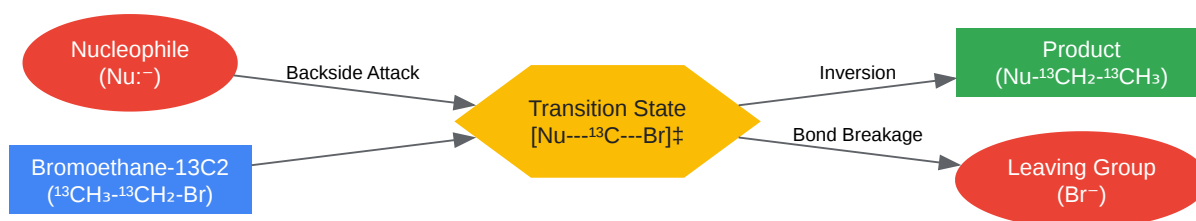
Bromoethane-13C2 acts as a primary alkylating agent. The reaction proceeds via a classic

mechanism where a nucleophile (amine, phenoxide, or thiolate) attacks the electrophilic methylene carbon (

).

Diagram 1:

Ethylation Mechanism This diagram illustrates the backside attack of a generic nucleophile () on **Bromoethane-13C2**.



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Caption: Concerted

mechanism showing nucleophilic attack on the electrophilic methylene, displacing bromide.

Structural Elucidation (NMR)

The

label introduces specific spin-spin coupling patterns useful for tracking the ethyl group in complex matrices.

- Coupling: The direct bond between and results in a large coupling constant (~35 Hz), appearing as a doublet in -NMR spectra. This is a definitive fingerprint for the incorporated label.

Experimental Protocols

Safety Pre-Requisite: Volatility Management

- Cold Handling: Store the reagent at 2–8 °C. Prior to use, freeze the ampoule/bottle at -20 °C for 30 minutes to reduce vapor pressure.
- Sealed Systems: Perform reactions in pressure tubes or sealed vials to prevent loss of the labeled reagent (BP ~38 °C) before reaction completion.

Protocol A: N-Ethylation of a Secondary Amine (General Procedure)

Objective: Synthesize a

-labeled drug metabolite standard.

- Preparation:
 - Dissolve the secondary amine substrate (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF within a heavy-walled pressure vial.
 - Add Potassium Carbonate () (2.0 equiv) as the base to scavenge HBr.
- Reagent Addition:
 - Using a chilled gas-tight syringe, add **Bromoethane-13C2** (1.1–1.2 equiv).
 - Tip: Inject the reagent below the solvent surface to minimize vaporization.
- Reaction:
 - Seal the vial immediately.
 - Heat to 60 °C for 4–12 hours (monitor by TLC/LC-MS).
 - Note: Do not exceed 80 °C unless necessary, to avoid over-pressurization.
- Workup:
 - Cool to room temperature.^[4] Filter off inorganic salts.

- Concentrate the filtrate under reduced pressure (careful control of vacuum is needed if the product is volatile).

Protocol B: Analytical Validation (LC-MS/MS)

Objective: Confirm incorporation and isotopic purity.

- Mass Spectrometry:
 - Analyze the product via ESI-MS.^[5]
 - Success Criteria: Observation of the parent ion at
.
The natural abundance peak (
) should be <1% if high-purity reagent was used.
- NMR Verification:
 - Run

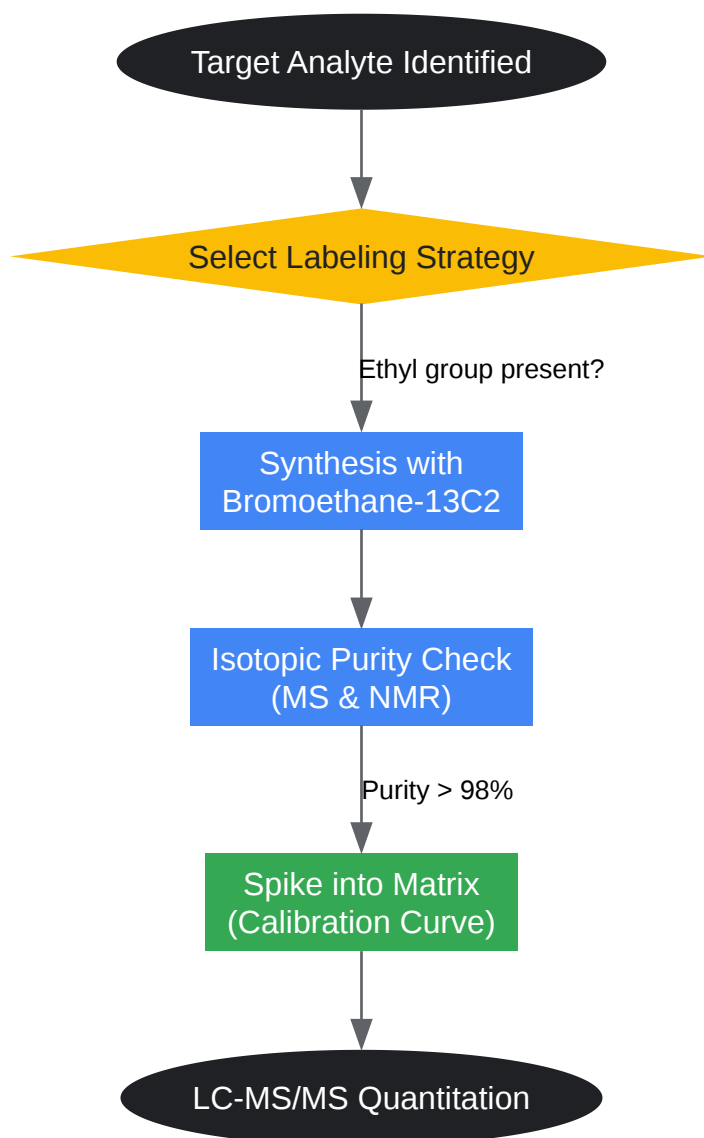
-NMR. Look for two intense doublets (due to

coupling) distinct from the natural abundance carbon background.

Workflow: Internal Standard Generation

The following diagram outlines the decision process and workflow for creating a validated internal standard using **Bromoethane-13C2**.

Diagram 2: Stable Isotope Standard Workflow



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Caption: Workflow for developing a $^{13}\text{C}_2$ -labeled internal standard for quantitative bioanalysis.

References

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